molecular formula C10H11BrO3 B2411858 Ethyl 2-bromo-5-methoxybenzoate CAS No. 58733-41-8

Ethyl 2-bromo-5-methoxybenzoate

Cat. No. B2411858
CAS RN: 58733-41-8
M. Wt: 259.099
InChI Key: FPBWUXGHDYGRLL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-methoxybenzoate is a chemical compound used as a pharmaceutical intermediate . It is an ester and an ether, containing a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 25 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 259.1 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

  • Synthesis of Triazoloquinoline Derivatives : Ethyl 2-bromo-5-methoxybenzoate was used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This compound was further modified to produce ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate, demonstrating its utility in complex organic syntheses (Pokhodylo & Obushak, 2019).

  • Creation of Amino and Sulfonyl Derivatives : The compound was used to synthesize 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a key intermediate in the production of amisulpride, a therapeutic drug. This process involved multiple steps, showcasing the compound's versatility in medicinal chemistry (Wang Yu, 2008).

  • Development of Pharmacologically Active Derivatives : this compound was utilized in the synthesis of benzo[b]thiophen derivatives with potential pharmacological properties. These derivatives were further studied for their potential applications in medicinal chemistry (Chapman et al., 1971).

  • Role in Synthesizing Anticonvulsant Agents : It played a role in synthesizing various quinazolinone derivatives with anticonvulsant properties, indicating its importance in developing new therapeutic agents (Ugale et al., 2012).

  • In Phenanthrene Synthesis : The compound was integral in synthesizing effusol, a natural product isolated from Juncus effusus. The key step involved an intramolecular Ullmann reaction highlighting its role in natural product synthesis (Carvalho et al., 1984).

Mechanism of Action

Mode of Action

Brominated compounds often act through a free radical mechanism . In such a mechanism, the bromine atom is lost, leaving behind a radical that can participate in various chemical reactions . This can lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can affect multiple biochemical pathways, leading to downstream effects.

Result of Action

Similar brominated compounds are known to cause changes at the molecular level, such as modifications to proteins or nucleic acids . These changes can have downstream effects at the cellular level, potentially affecting cell function.

Action Environment

The action of Ethyl 2-bromo-5-methoxybenzoate can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution in the body . Additionally, the compound should be handled in a well-ventilated area to avoid respiratory irritation . More research is needed to understand how other environmental factors might influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

ethyl 2-bromo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBWUXGHDYGRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-methoxybenzoic acid (5.00 g) in ethanol (100 mL) was added conc. sulfuric acid (10 drops), and the mixture was stirred at 95° C. for 40.5 hr. The reaction mixture was concentrated under reduced pressure and water was added. The reaction mixture was extracted with ethyl acetate, and the extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (5.37 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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